4-(2-Aminophenyl)butyric Acid, Hydrochloride 4-(2-Aminophenyl)butyric Acid, Hydrochloride
Brand Name: Vulcanchem
CAS No.: 56182-28-6
VCID: VC20780803
InChI: InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H
SMILES: C1=CC=C(C(=C1)CCCC(=O)O)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

4-(2-Aminophenyl)butyric Acid, Hydrochloride

CAS No.: 56182-28-6

Cat. No.: VC20780803

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminophenyl)butyric Acid, Hydrochloride - 56182-28-6

Specification

CAS No. 56182-28-6
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 4-(2-aminophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H
Standard InChI Key CIFMHKRERKYNKL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCCC(=O)O)N.Cl
Canonical SMILES C1=CC=C(C(=C1)CCCC(=O)O)N.Cl

Introduction

1. Introduction to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

4-(2-Aminophenyl)butyric Acid, Hydrochloride, is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is a derivative of butyric acid and contains an amino group attached to a phenyl ring, making it an interesting subject for studies related to its biological activities and potential therapeutic applications.

2. Synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

The synthesis of this compound typically involves several steps that include the formation of the butyric acid moiety and the introduction of the amino group onto the phenyl ring. Various synthetic routes have been explored in literature, with some common methods outlined below.

Synthetic Route Overview

  • Starting Materials: The synthesis often begins with commercially available starting materials such as butyric acid and an appropriate aniline derivative.

  • Reagents: Common reagents used include coupling agents and hydrochloric acid for the formation of the hydrochloride salt.

  • Reaction Conditions: Typical conditions may involve heating under reflux or using microwave-assisted synthesis to enhance yields.

Table 2: Common Synthetic Routes

Route DescriptionYield (%)Reference
Direct acylation of aniline75
Microwave-assisted synthesis85
Coupling reaction with activated esters70

3. Biological Activity and Pharmacological Potential

Research into the biological activity of 4-(2-Aminophenyl)butyric Acid, Hydrochloride has revealed several interesting properties, particularly in relation to its effects on the central nervous system.

Mechanism of Action

Studies suggest that this compound may exert its effects through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation is significant for potential anxiolytic and antidepressant effects.

Table 3: Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduction in anxiety-like behavior
AntidepressantImprovement in depressive symptoms
NeuroprotectiveProtection against neuronal damage

Clinical Research Findings

Clinical trials investigating the efficacy of this compound in treating anxiety and depressive disorders have shown promising results, indicating its potential as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator